1-(2-chlorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(2-Chlorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine-3-carboxamide core substituted with a 2-chlorobenzyl group at position 1 and a 2-methyl-5-nitrophenyl moiety at the carboxamide nitrogen. The 2-oxo-1,2-dihydropyridine scaffold is critical for its structural stability and ability to engage in hydrogen bonding, while the chlorobenzyl and nitrophenyl substituents contribute to lipophilicity and electronic effects, influencing bioavailability and target binding .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-8-9-15(24(27)28)11-18(13)22-19(25)16-6-4-10-23(20(16)26)12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEWARBBGHOXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative with potential therapeutic applications. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Features
The compound features a complex structure characterized by:
- A dihydropyridine core
- A carboxamide functional group
- Substituted aromatic rings including chlorobenzyl and nitrophenyl groups.
These structural elements contribute to its unique chemical properties and potential biological activities.
Chemical Formula
The molecular formula of the compound is .
Research indicates that the compound may exhibit various biological activities, including:
- Antitumor activity : Influencing cancer cell proliferation and apoptosis.
- Antimicrobial properties : Potential effectiveness against specific bacterial strains.
- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.
Pharmacological Studies
Several studies have assessed the pharmacological profile of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound inhibits the growth of certain cancer cell lines. For instance, it was shown to induce apoptosis in human gastric carcinoma cells through caspase activation pathways.
- Antimicrobial Properties : The compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain kinases, which are crucial in various signaling pathways related to cancer progression.
Case Study 1: Antitumor Efficacy
A study conducted on human gastric carcinoma xenografts treated with the compound showed complete tumor stasis after oral administration. The results suggest promising in vivo efficacy and favorable pharmacokinetics, warranting further clinical investigation.
Case Study 2: Antimicrobial Activity
In a comparative study against standard antibiotics, the compound demonstrated superior antimicrobial activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Different halogen substitution | Varies in antitumor efficacy |
| 1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Chlorine instead of fluorine | Altered pharmacokinetics |
| 1-(4-fluorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Variation in aromatic substitution | Potentially different receptor binding characteristics |
This comparison indicates that structural variations significantly influence the biological activity and pharmacological profile of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other dihydropyridine-3-carboxamide derivatives. Key analogues include:
(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d) :
- Substituents : A 4-nitrophenyl group at position 5 and a 4-nitrostyryl group at the carboxamide nitrogen.
- Key Differences : The absence of a chlorobenzyl group and the presence of a hydroxyl group at position 4 in 6d enhance its polarity compared to the target compound. This reduces lipophilicity (logP ~2.1 vs. ~3.5 for the target compound) but may improve aqueous solubility .
N-{1-[6-tert-Butyl-5-Methoxy-8-(2-Oxo-1,2-Dihydro-Pyridin-3-Yl)-Quinolin-3-Yl]-Azetidin-3-Ylmethyl}-Methanesulfonamide (1-19): Substituents: A quinoline core fused with the dihydropyridine ring and bulky tert-butyl/methoxy groups. Key Differences: The extended quinoline system in 1-19 increases molecular weight (~600 Da vs. ~425 Da for the target compound) and likely improves target selectivity for kinase enzymes due to enhanced π-π stacking interactions .
Physicochemical Properties
Notes:
- The target compound’s low solubility is attributed to its hydrophobic 2-chlorobenzyl group, whereas 6d’s hydroxyl group improves solubility.
- Compound 1-19’s high logP and low solubility reflect its bulky tert-butyl and methoxy substituents.
Research Implications and Limitations
Its intermediate logP and solubility profile position it as a candidate for prodrug development or formulation optimization. Further studies are needed to validate its pharmacokinetic and pharmacodynamic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
